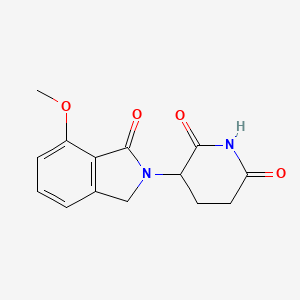

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Descripción

3-(4-Methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a thalidomide-derived immunomodulatory compound characterized by a methoxy group at the 4-position of the isoindolinone ring and a ketone moiety at the 3-position. Its structure shares a piperidine-2,6-dione backbone common to cereblon (CRBN)-binding agents, which mediate targeted protein degradation.

Propiedades

Fórmula molecular |

C14H14N2O4 |

|---|---|

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C14H14N2O4/c1-20-10-4-2-3-8-7-16(14(19)12(8)10)9-5-6-11(17)15-13(9)18/h2-4,9H,5-7H2,1H3,(H,15,17,18) |

Clave InChI |

WQBYRVHGTFSBTA-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often involve the use of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Análisis De Reacciones Químicas

3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted isoindoline-1,3-dione derivatives .

Aplicaciones Científicas De Investigación

This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of lenalidomide, an active pharmaceutical ingredient of the anticancer drug lenalidomide .

Mecanismo De Acción

The mechanism of action of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways within the body. For example, lenalidomide, a derivative of this compound, is an immunomodulatory agent that acts as a ligand of ubiquitin E3 ligase cereblon. This interaction induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pharmacological profile of piperidine-2,6-dione derivatives is highly dependent on substituents at the isoindolinone ring. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogues

Key Differences and Research Findings

Substituent Effects on Bioactivity: Amino vs. Nitro: The amino group in lenalidomide is critical for CRBN binding and proteasome-mediated degradation of target proteins (e.g., IKZF1/3). The nitro analogue (Imp-B) lacks this activity due to reduced electron-donating capacity . Methoxy vs. Hydroxy: Methoxy groups generally enhance lipophilicity and metabolic stability compared to polar hydroxy substituents. This may improve oral bioavailability in the target compound .

Polymorphism and Crystalline Forms: Lenalidomide exhibits multiple polymorphs (e.g., β-modification) with distinct thermal profiles (DSC endothermic peak at 267.7°C) and solubility . No data are available for the target compound’s crystalline forms, suggesting a gap in current research.

Clinical and Preclinical Data: Iberdomide’s morpholine substituent enables prolonged CRBN engagement, reducing inflammatory cytokines (e.g., TNF-α, IL-6) more effectively than lenalidomide in lupus models . The methoxy substituent in the target compound may mitigate oxidative metabolism pathways (e.g., cytochrome P450), a common limitation of amino-substituted analogues .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.